molecular formula C7H15O3P B14490695 2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane CAS No. 63820-07-5

2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane

Cat. No.: B14490695
CAS No.: 63820-07-5
M. Wt: 178.17 g/mol
InChI Key: CURUBDXUVPYPGB-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane is an organophosphorus compound characterized by its unique dioxaphospholane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane typically involves the reaction of 2,2-dimethylpropyl alcohol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) and an appropriate base to facilitate the formation of the dioxaphospholane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: Nucleophilic substitution reactions can replace the alkoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane exerts its effects involves the interaction with various molecular targets. The dioxaphospholane ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules. These interactions can modulate enzymatic activity or alter the properties of materials in industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropoxy)acetyl chloride
  • N,N-Dimethylformamide dineopentyl acetal
  • 2,3-Dihydro-2-tert-butyldimethysiloxy-1H-indene

Uniqueness

2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring specific phosphorus chemistry .

Properties

CAS No.

63820-07-5

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

2-(2,2-dimethylpropoxy)-1,3,2-dioxaphospholane

InChI

InChI=1S/C7H15O3P/c1-7(2,3)6-10-11-8-4-5-9-11/h4-6H2,1-3H3

InChI Key

CURUBDXUVPYPGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP1OCCO1

Origin of Product

United States

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